molecular formula C17H24BrNO3 B12638846 Tert-butyl 5-(4-bromobutoxy)-1,3-dihydroisoindole-2-carboxylate

Tert-butyl 5-(4-bromobutoxy)-1,3-dihydroisoindole-2-carboxylate

Cat. No.: B12638846
M. Wt: 370.3 g/mol
InChI Key: DJQHMGARKAAULE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 5-(4-bromobutoxy)-1,3-dihydroisoindole-2-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl ester group, a bromobutoxy side chain, and a dihydroisoindole core. Its distinct chemical properties make it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-(4-bromobutoxy)-1,3-dihydroisoindole-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the dihydroisoindole core: This can be achieved through a cyclization reaction of an appropriate precursor, such as an ortho-substituted benzylamine.

    Introduction of the bromobutoxy side chain: This step involves the nucleophilic substitution of a suitable bromobutane derivative with the hydroxyl group of the dihydroisoindole core.

    Esterification: The final step is the esterification of the carboxyl group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-(4-bromobutoxy)-1,3-dihydroisoindole-2-carboxylate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromobutoxy side chain can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and reduction: The dihydroisoindole core can be oxidized or reduced under appropriate conditions to form different derivatives.

    Ester hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Ester hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used, such as azido, cyano, or thiol derivatives.

    Oxidation and reduction: Various oxidized or reduced forms of the dihydroisoindole core.

    Ester hydrolysis: The corresponding carboxylic acid and tert-butyl alcohol.

Scientific Research Applications

Tert-butyl 5-(4-bromobutoxy)-1,3-dihydroisoindole-2-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 5-(4-bromobutoxy)-1,3-dihydroisoindole-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The bromobutoxy side chain and dihydroisoindole core are likely involved in these interactions, contributing to the compound’s bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 5-(4-chlorobutoxy)-1,3-dihydroisoindole-2-carboxylate
  • Tert-butyl 5-(4-iodobutoxy)-1,3-dihydroisoindole-2-carboxylate
  • Tert-butyl 5-(4-methoxybutoxy)-1,3-dihydroisoindole-2-carboxylate

Uniqueness

Tert-butyl 5-(4-bromobutoxy)-1,3-dihydroisoindole-2-carboxylate is unique due to the presence of the bromobutoxy side chain, which imparts distinct reactivity and potential bioactivity compared to its analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens or functional groups, making this compound particularly valuable for certain applications.

Properties

Molecular Formula

C17H24BrNO3

Molecular Weight

370.3 g/mol

IUPAC Name

tert-butyl 5-(4-bromobutoxy)-1,3-dihydroisoindole-2-carboxylate

InChI

InChI=1S/C17H24BrNO3/c1-17(2,3)22-16(20)19-11-13-6-7-15(10-14(13)12-19)21-9-5-4-8-18/h6-7,10H,4-5,8-9,11-12H2,1-3H3

InChI Key

DJQHMGARKAAULE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)OCCCCBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.